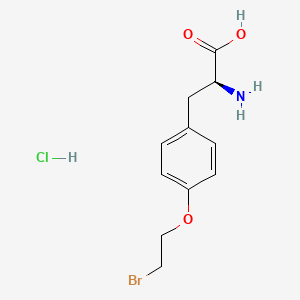
(2R)-1-dimethylamino-2-amino-3-methyl-butane
Vue d'ensemble
Description
(2R)-1-dimethylamino-2-amino-3-methyl-butane, also known as DMAB, is a chiral amine that has been used in various chemical reactions and organic synthesis. This compound has been studied for its ability to catalyze a range of chemical reactions, making it a valuable tool in the field of organic chemistry.
Applications De Recherche Scientifique
(2R)-1-dimethylamino-2-amino-3-methyl-butane has been used in a variety of chemical reactions, including asymmetric hydrogenation, asymmetric transfer hydrogenation, and asymmetric Mannich reactions. It has also been studied for its ability to catalyze the synthesis of chiral amines, which are important building blocks for the pharmaceutical industry. (2R)-1-dimethylamino-2-amino-3-methyl-butane has been used as a chiral auxiliary in the synthesis of various natural products and biologically active compounds.
Mécanisme D'action
(2R)-1-dimethylamino-2-amino-3-methyl-butane acts as a chiral amine catalyst, facilitating various chemical reactions by providing a chiral environment for the reaction to occur. The mechanism of action involves the formation of a complex between the catalyst and the substrate, which leads to the formation of the desired product. The chiral environment provided by (2R)-1-dimethylamino-2-amino-3-methyl-butane allows for the formation of enantiomerically pure products, which is important in the pharmaceutical industry.
Biochemical and Physiological Effects
(2R)-1-dimethylamino-2-amino-3-methyl-butane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It is also considered to be a low hazard chemical, with no known carcinogenic or mutagenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-1-dimethylamino-2-amino-3-methyl-butane has several advantages for use in lab experiments. It is a readily available and inexpensive chiral amine catalyst that has been shown to be effective in various chemical reactions. It is also easy to handle and store, making it a convenient tool for synthetic chemists. However, (2R)-1-dimethylamino-2-amino-3-methyl-butane has some limitations, including its limited solubility in some organic solvents and its sensitivity to air and moisture.
Orientations Futures
There are several future directions for the study of (2R)-1-dimethylamino-2-amino-3-methyl-butane. One area of research is the development of new synthetic methods using (2R)-1-dimethylamino-2-amino-3-methyl-butane as a catalyst. Another area of research is the study of the mechanism of action of (2R)-1-dimethylamino-2-amino-3-methyl-butane, which could lead to the development of more efficient and selective catalysts. Additionally, (2R)-1-dimethylamino-2-amino-3-methyl-butane could be used in the synthesis of new chiral compounds for use in the pharmaceutical industry.
Conclusion
In conclusion, (2R)-1-dimethylamino-2-amino-3-methyl-butane, or (2R)-1-dimethylamino-2-amino-3-methyl-butane, is a valuable chiral amine catalyst that has been used in various chemical reactions and organic synthesis. Its ability to catalyze the synthesis of chiral compounds makes it an important tool in the pharmaceutical industry. While (2R)-1-dimethylamino-2-amino-3-methyl-butane has some limitations, its advantages and potential for future research make it an important compound for synthetic chemists.
Propriétés
IUPAC Name |
(2R)-1-N,1-N,3-trimethylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)7(8)5-9(3)4/h6-7H,5,8H2,1-4H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUQESYHKKBVDE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273678 | |
| Record name | (2R)-N1,N1,3-Trimethyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-dimethylamino-2-amino-3-methyl-butane | |
CAS RN |
486414-51-1 | |
| Record name | (2R)-N1,N1,3-Trimethyl-1,2-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486414-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-N1,N1,3-Trimethyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[(1,1-dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-L-phenylalanine](/img/structure/B3268484.png)










